molecular formula C11H24O3Si B095466 Triisopropoxy(vinyl)silane CAS No. 18023-33-1

Triisopropoxy(vinyl)silane

Cat. No. B095466
Key on ui cas rn: 18023-33-1
M. Wt: 232.39 g/mol
InChI Key: MABAWBWRUSBLKQ-UHFFFAOYSA-N
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Patent
US04579965

Procedure details

The reaction was carried out as in Comparative Example 5 except that the starting silane used was triisopropoxysilane, a secondary alkoxysilane, and the reaction temperature was maintained at 140° C. After three hours the reaction was complete as monitored by GPC. The major product formed was vinyltriisopropoxysilane (95%). 1,2-bis(triisopropoxysilyl)ethane (3%) and tetraisopropoxysilane (2%) by-products were also formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SiH4].[CH:2]([O:5][SiH:6]([O:11][CH:12]([CH3:14])[CH3:13])[O:7][CH:8]([CH3:10])[CH3:9])([CH3:4])[CH3:3].[CH:15]([Si:17]([O:26][CH:27]([CH3:29])[CH3:28])([O:22][CH:23]([CH3:25])[CH3:24])[O:18][CH:19]([CH3:21])[CH3:20])=[CH2:16]>>[CH:8]([O:7][Si:6]([O:5][CH:2]([CH3:4])[CH3:3])([O:11][CH:12]([CH3:14])[CH3:13])[CH2:16][CH2:15][Si:17]([O:18][CH:19]([CH3:20])[CH3:21])([O:22][CH:23]([CH3:25])[CH3:24])[O:26][CH:27]([CH3:28])[CH3:29])([CH3:10])[CH3:9].[CH:8]([O:7][Si:6]([O:18][CH:19]([CH3:21])[CH3:20])([O:5][CH:2]([CH3:4])[CH3:3])[O:11][CH:12]([CH3:14])[CH3:13])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O[SiH](OC(C)C)OC(C)C
Step Three
Name
secondary alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The major product formed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)O[Si](CC[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(C)(C)O[Si](OC(C)C)(OC(C)C)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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